molecular formula C17H28N2O4S B272540 3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide

3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide

Cat. No. B272540
M. Wt: 356.5 g/mol
InChI Key: NSHVJCTXQMLIEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide, also known as MPB or MPBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPBP is a sulfonamide derivative that has shown promising results in various fields of research, including neuroscience, pharmacology, and biochemistry.

Scientific Research Applications

3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamideP has been extensively studied for its potential applications in scientific research. One of the main areas of research where 3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamideP has shown promising results is neuroscience. 3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamideP has been shown to bind selectively to sigma-1 receptors, which are implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. 3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamideP has been shown to have neuroprotective effects and can prevent neuronal damage caused by various neurotoxins.
In addition to its applications in neuroscience, 3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamideP has also been studied for its potential applications in pharmacology and biochemistry. 3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamideP has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as acid-base balance, respiration, and ion transport. 3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamideP has also been shown to inhibit the activity of various metalloproteinases, enzymes that are involved in various pathological processes such as cancer metastasis and inflammation.

Mechanism of Action

The mechanism of action of 3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamideP is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. Sigma-1 receptors are transmembrane proteins that are widely distributed in the central nervous system and peripheral tissues. Sigma-1 receptors are involved in various physiological processes such as cellular signaling, ion transport, and protein folding. 3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamideP has been shown to bind selectively to sigma-1 receptors, which can modulate their activity and downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamideP are diverse and depend on the specific system being studied. In neuroscience, 3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamideP has been shown to have neuroprotective effects and can prevent neuronal damage caused by various neurotoxins. 3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamideP has also been shown to have anxiolytic and antidepressant effects in animal models. In pharmacology, 3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamideP has been shown to inhibit the activity of carbonic anhydrase and various metalloproteinases, which can have therapeutic implications for various pathological conditions.

Advantages and Limitations for Lab Experiments

3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamideP has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in high yields with good purity. 3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamideP has also been extensively studied in various systems, which can facilitate the interpretation of experimental results. However, 3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamideP also has some limitations for lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its therapeutic potential. 3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamideP also has limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for 3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamideP research. One potential area of research is the development of more selective and potent sigma-1 receptor modulators. Another potential area of research is the investigation of the therapeutic potential of 3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamideP in various pathological conditions such as Alzheimer's disease, Parkinson's disease, and depression. 3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamideP can also be used as a tool compound to investigate the role of sigma-1 receptors in various physiological processes. Overall, 3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamideP has shown promising results in various fields of research, and further investigation of its properties and applications is warranted.

Synthesis Methods

The synthesis of 3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamideP involves the reaction of 4-propoxybenzenesulfonyl chloride with 3-(4-morpholinyl)propylamine in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain the final compound, 3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide. The synthesis of 3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamideP is a relatively straightforward process, and the compound can be obtained in high yields with good purity.

properties

Molecular Formula

C17H28N2O4S

Molecular Weight

356.5 g/mol

IUPAC Name

3-methyl-N-(3-morpholin-4-ylpropyl)-4-propoxybenzenesulfonamide

InChI

InChI=1S/C17H28N2O4S/c1-3-11-23-17-6-5-16(14-15(17)2)24(20,21)18-7-4-8-19-9-12-22-13-10-19/h5-6,14,18H,3-4,7-13H2,1-2H3

InChI Key

NSHVJCTXQMLIEY-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCOCC2)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCOCC2)C

Origin of Product

United States

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